N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

Description

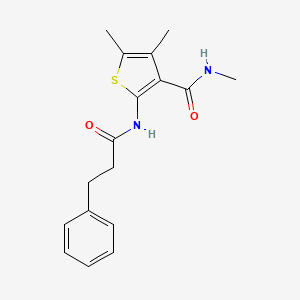

N,4,5-Trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a central thiophene ring substituted with methyl groups at positions 4 and 5, a carboxamide group at position 3, and a 3-phenylpropanamido moiety at position 2 (Fig. 1).

Properties

IUPAC Name |

N,4,5-trimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPUVIDDNQDTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced thiophene derivatives.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Position 2 Modifications

- Target Compound : The 3-phenylpropanamido group introduces a bulky aromatic substituent, which may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or microbial cell wall synthases).

- Compound 92a: The 2-cyanoacetamido group’s polar nitrile moiety contributes to radical scavenging by stabilizing reactive intermediates, achieving 56.9% DPPH inhibition .

Position 3 Carboxamide Variations

Ring Substitution Patterns

- 4,5-Dimethyl vs.

Hypothetical Activity Profile of the Target Compound

Based on structural parallels:

- Antioxidant Potential: The carboxamide group at position 3 and aromatic substituents may synergize for free radical scavenging, though likely weaker than Compound 92a due to the absence of a nitrile group.

- Antimicrobial Activity : The 3-phenylpropanamido group could mimic the hydrophobic pharmacophores in Compound I, suggesting activity against Gram-positive bacteria (S. aureus) or fungi (C. albicans).

Notes

Data Limitations: No direct studies on the target compound were identified; comparisons rely on structurally related thiophene derivatives.

Synthetic Feasibility : The compound’s synthesis would require regioselective amidation and methylation steps, similar to methods described for Compound 92a .

Research Gaps : Experimental validation of biological activity, pharmacokinetics, and toxicity is needed to confirm hypotheses.

Biological Activity

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : CHNOS

- Molecular Weight : 306.43 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a derivative of thiophene was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial properties against a range of pathogens. In vitro studies demonstrate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Anticancer Efficacy | Demonstrated inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values < 10 µM. | Supports the potential use of thiophene derivatives in cancer therapy. |

| Study 2: Antimicrobial Activity | Showed effective inhibition of E. coli and S. aureus with MIC values ranging from 15 to 30 µg/mL. | Highlights the compound's potential as an antimicrobial agent. |

| Study 3: Anti-inflammatory Mechanism | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by 50% at 20 µM concentration. | Indicates a promising anti-inflammatory profile suitable for further development. |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell lysis.

- Cytokine Modulation : Inhibition of NF-kB pathway leading to decreased inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.